Typhasterol

Description

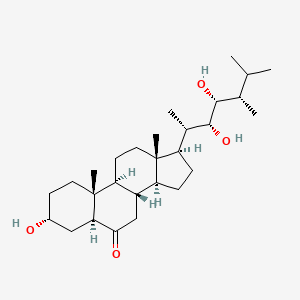

Structure

3D Structure

Properties

IUPAC Name |

(3R,5S,8S,9S,10R,13S,14S,17R)-17-[(2S,3R,4R,5S)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-3-hydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H48O4/c1-15(2)16(3)25(31)26(32)17(4)20-7-8-21-19-14-24(30)23-13-18(29)9-11-28(23,6)22(19)10-12-27(20,21)5/h15-23,25-26,29,31-32H,7-14H2,1-6H3/t16-,17-,18+,19-,20+,21-,22-,23+,25+,26+,27+,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBSXXCCMIWEPEE-SELDZKRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)C(C(C(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(C4)O)C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@@H]4[C@@]3(CC[C@H](C4)O)C)C)[C@H]([C@@H]([C@@H](C)C(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H48O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5041146 | |

| Record name | Typhasterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Deoxycastasterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034423 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

87734-68-7 | |

| Record name | Typhasterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87734-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Typhasterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087734687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TYPHASTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GG2V86UZ00 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Deoxycastasterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034423 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

227 - 230 °C | |

| Record name | 2-Deoxycastasterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034423 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure of Typhasterol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Typhasterol, a key intermediate in the biosynthesis of brassinosteroids, plays a crucial role in plant growth and development. This technical guide provides a comprehensive overview of the chemical structure of this compound, including its detailed molecular architecture, physicochemical properties, and spectroscopic data. Furthermore, this document outlines detailed experimental protocols for the synthesis of this compound and methodologies for bioactivity assessment. Signaling pathways involving this compound are visually represented, offering a deeper understanding of its biological context. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, plant biology, and drug development.

Chemical Structure and Properties

This compound, with the systematic IUPAC name (3R,5S,8S,9S,10R,13S,14S,17R)-17-[(2S,3R,4R,5S)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-3-hydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one, is a C28-steroid belonging to the brassinosteroid family of plant hormones.[1] It is structurally characterized as an ergostan-6-one bearing three hydroxy substituents at positions 3α, 22R, and 23R.[1] this compound is also known by its synonym, 2-Deoxycastasterone.[1]

The presence of multiple chiral centers and hydroxyl groups in its structure contributes to its specific biological activity and its role as a precursor to other potent brassinosteroids like Castasterone and Brassinolide.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₂₈H₄₈O₄ | [1] |

| Molecular Weight | 448.7 g/mol | [1] |

| CAS Number | 87734-68-7 | [1] |

| Appearance | Solid | |

| Melting Point | 227 - 230 °C | |

| InChI Key | SBSXXCCMIWEPEE-SELDZKRUSA-N | [1] |

Spectroscopic Data for Structural Elucidation

The definitive structure of this compound has been elucidated through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

(Note: These are predicted values based on the known structure and data for similar brassinosteroids. Actual experimental values may vary.)

| Atom Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) |

| 3 | ~71 | ~3.5-4.0 (m) |

| 6 | ~212 (C=O) | - |

| 22 | ~75 | ~3.6-3.8 (m) |

| 23 | ~73 | ~3.4-3.6 (m) |

| 18 (CH₃) | ~12 | ~0.7 (s) |

| 19 (CH₃) | ~19 | ~0.8 (s) |

| 21 (CH₃) | ~16 | ~0.9 (d) |

| 26 (CH₃) | ~17 | ~0.8 (d) |

| 27 (CH₃) | ~20 | ~0.9 (d) |

| 28 (CH₃) | ~15 | ~1.0 (d) |

Mass Spectrometry (MS)

Mass spectrometry of this compound would likely show a molecular ion peak [M]+ corresponding to its molecular weight. The fragmentation pattern would be characteristic of the steroid structure, with initial losses of water molecules from the hydroxyl groups, followed by cleavage of the side chain and fragmentation of the steroid rings.[2][3]

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Predicted Fragment |

| 448 | [M]⁺ |

| 430 | [M - H₂O]⁺ |

| 412 | [M - 2H₂O]⁺ |

| 394 | [M - 3H₂O]⁺ |

| Side chain cleavage | Various fragments |

Experimental Protocols

Chemical Synthesis of this compound

A reported synthesis of this compound starts from crinosterol (B91374).[4][5] The following is a summarized protocol based on the literature.

Materials:

-

Crinosterol

-

Methanesulphonyl chloride

-

Jones reagent (Chromium trioxide in sulfuric acid)

-

Acetic anhydride (B1165640)

-

m-Chloroperoxybenzoic acid (m-CPBA)

-

30% HBr in acetic acid

-

Caesium acetate (B1210297)

-

Potassium hydroxide

-

Methanol

-

Ethyl acetate

-

Ether

-

Sodium hydrogen carbonate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Mesylation of Crinosterol: React crinosterol with methanesulphonyl chloride in pyridine to form the corresponding mesylate.

-

Solvolysis and Oxidation: The mesylate undergoes solvolysis followed by Jones oxidation to yield a cyclopropyl (B3062369) ketone.

-

Acid Treatment and Acetylation: Treatment with acid followed by acetylation with acetic anhydride yields (22E,24S)-6-oxo-5α-ergost-22-en-3β-yl acetate.[4]

-

Epoxidation: The double bond in the side chain is epoxidized using m-CPBA. The (22R,23R)-epoxide is separated.

-

Epoxide Ring Opening and Inversion: The epoxide ring is opened with 30% HBr in acetic acid. This is followed by an inversion reaction at the carbon bearing the bromine atom and subsequent acetylation to yield the (22R,23R,24S)-triacetate.[4]

-

Saponification to Teasterone (B1253636): Saponification of the triacetate yields teasterone.[4]

-

Sulphonylation of Teasterone: Teasterone is converted to its sulphonate derivative.

-

Inversion to this compound Acetate: The sulphonate undergoes an inversion reaction with caesium acetate to yield the 3α-acetate of this compound.[4]

-

Deprotection to this compound: Deprotection of the acetate group affords this compound.[4]

-

Purification: The final product is purified by silica gel column chromatography.

Bioactivity Assay: Rice Lamina Inclination Test

The biological activity of this compound can be assessed using the rice lamina inclination test, a highly sensitive bioassay for brassinosteroids.[6]

Materials:

-

Rice seeds (e.g., Oryza sativa L. cv. ‘Koshihikari’)

-

Test solutions of this compound at various concentrations (e.g., 10⁻⁸ to 10⁻⁵ M) in a buffer solution containing a surfactant.

-

Control solution (buffer with surfactant only).

-

Petri dishes with filter paper.

-

Growth chamber with controlled temperature and light.

Procedure:

-

Seed Germination: Sterilize rice seeds and germinate them in the dark for 2-3 days at a constant temperature (e.g., 28°C).

-

Seedling Preparation: Select uniform seedlings and excise the second leaf lamina segments.

-

Incubation: Place the leaf segments in Petri dishes containing the test solutions of this compound or the control solution.

-

Growth Conditions: Incubate the Petri dishes in a growth chamber under continuous light at a constant temperature (e.g., 28°C) for 48-72 hours.

-

Measurement: After the incubation period, measure the angle between the lamina and the sheath of each segment.

-

Data Analysis: Calculate the average angle for each concentration and compare it to the control. A dose-dependent increase in the angle indicates brassinosteroid activity.

Signaling Pathways and Experimental Workflows

This compound is a key intermediate in the brassinosteroid biosynthetic pathway and elicits its biological effects through the canonical brassinosteroid signaling cascade.

Brassinosteroid Biosynthesis Pathway

This compound is synthesized from campesterol (B1663852) through a series of enzymatic reactions involving hydroxylations and oxidations. It is a direct precursor to castasterone, which is then converted to the highly active brassinolide.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. whitman.edu [whitman.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Synthesis of teasterone and this compound, brassinolide-related steroids with plant-growth-promoting activity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Biological Activity of New Brassinosteroid Analogs of Type 24-Nor-5β-Cholane and 23-Benzoate Function in the Side Chain - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Isolation of Typhasterol in Plants: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Typhasterol, a key intermediate in the biosynthesis of brassinosteroids, plays a crucial role in plant growth and development. This technical guide provides a comprehensive overview of the discovery, isolation, and quantification of this compound in various plant species. It details the experimental protocols for extraction, purification, and structural elucidation, and presents quantitative data in a structured format. Furthermore, this guide includes visualizations of the experimental workflow and the relevant biosynthetic pathway to aid in the understanding of this compound's role and analysis.

Introduction

This compound, also known as 2-deoxycastasterone, is a naturally occurring brassinosteroid (BR), a class of polyhydroxylated steroidal phytohormones.[1][2] Brassinosteroids are essential for a wide range of physiological processes in plants, including cell elongation, division, vascular differentiation, and stress responses.[3] this compound holds a significant position as a precursor to castasterone (B119632) and brassinolide, the most biologically active brassinosteroids.[4] Its discovery and subsequent identification in various plant species have been pivotal in elucidating the brassinosteroid biosynthetic pathway. This guide serves as a technical resource for researchers and professionals involved in phytochemistry, plant biology, and drug discovery, providing detailed methodologies for the study of this compound.

Discovery and Occurrence

The initial discovery of brassinosteroids dates back to the 1970s from pollen of the rape plant (Brassica napus).[3] this compound was subsequently identified as a key intermediate in the brassinosteroid biosynthetic pathway. It has been found in a variety of plant species, highlighting its ubiquitous role in the plant kingdom.

This compound has been identified in a range of plant species, including, but not limited to:

-

Typha latifolia (Broadleaf cattail)[5]

-

Zea mays (Maize)[6]

-

Lilium elegans (Lily)

-

Camellia sinensis (Tea plant)[1]

While its presence is confirmed in these species, the concentration of this compound, like other brassinosteroids, is generally very low, often in the range of nanograms to micrograms per kilogram of fresh plant material.[1][2]

Quantitative Data of this compound in Plants

The quantification of this compound in plant tissues is challenging due to its low endogenous levels. However, advances in analytical techniques have enabled its detection and measurement in various plant materials.

| Plant Species | Plant Part | This compound Concentration | Other Brassinosteroids Quantified | Reference |

| Zea mays | Pollen | 6.6 µg/kg (fresh weight) | Castasterone (120 µg/kg), Teasterone (4.1 µg/kg) | [6] |

| Lilium elegans | Pollen | 10-50 ng/g (fresh weight) | Brassinolide (1-5 ng/g), Castasterone (10-50 ng/g), Teasterone (1-5 ng/g) | |

| Camellia sinensis | New Shoots | Not Quantified | Castasterone and 28-norcastasterone (B1253329) were detected at low levels. | [7] |

| Typha latifolia | Not Specified | Not Quantified | - | [5] |

Note: The concentration of brassinosteroids can vary significantly depending on the plant's developmental stage, environmental conditions, and the specific tissue analyzed.

Experimental Protocols

The isolation and analysis of this compound from plant matrices require a series of meticulous steps to ensure accurate and reproducible results.

Extraction of Brassinosteroids

This protocol describes a general method for the extraction of brassinosteroids, including this compound, from plant tissues.[7][8]

Materials:

-

Plant tissue (fresh or freeze-dried)

-

Liquid nitrogen

-

Mortar and pestle or a suitable grinder

-

Acetonitrile (B52724) (CH₃CN)

-

Centrifuge

-

Rotary evaporator

Procedure:

-

Freeze the plant tissue (typically 1-5 g fresh weight) in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Transfer the powdered tissue to a centrifuge tube.

-

Add acetonitrile (5 mL per gram of fresh weight) to the tube.

-

For quantitative analysis, add a known amount of a suitable internal standard (e.g., deuterated brassinosteroid).

-

Extract overnight at -20°C with gentle agitation.

-

Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C.

-

Collect the supernatant.

-

Re-extract the pellet with a smaller volume of acetonitrile and centrifuge again.

-

Combine the supernatants and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 40°C.

Purification by Solid-Phase Extraction (SPE)

Solid-phase extraction is a critical step to remove interfering compounds and enrich the brassinosteroid fraction.[5][8] This protocol outlines a two-step SPE procedure.

Materials:

-

SPE cartridges (e.g., a double-layered cartridge with graphitized carbon black (GCB) and primary secondary amine (PSA) sorbents)

-

Acetonitrile

-

Solvents for conditioning, washing, and elution (specific to the cartridge used)

-

Nitrogen evaporator

Procedure:

-

Condition the SPE cartridge: Follow the manufacturer's instructions for conditioning the GCB/PSA cartridge. This typically involves washing with methanol (B129727) and then water.

-

Load the sample: Dissolve the concentrated plant extract in a small volume of the appropriate solvent and load it onto the conditioned SPE cartridge.

-

Wash the cartridge: Wash the cartridge with a series of solvents to remove interfering substances. The specific solvents and volumes will depend on the plant matrix and the SPE cartridge used.

-

Elute the brassinosteroids: Elute the brassinosteroid fraction with a suitable solvent, such as acetonitrile or a mixture of acetonitrile and another organic solvent.

-

Evaporate the eluate: Evaporate the collected eluate to dryness under a gentle stream of nitrogen.

High-Performance Liquid Chromatography (HPLC) Purification

Further purification of the brassinosteroid fraction can be achieved using reversed-phase high-performance liquid chromatography (RP-HPLC).

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column

-

Mobile phase: A gradient of acetonitrile in water is commonly used.

Procedure:

-

Reconstitute the dried eluate from the SPE step in a small volume of the initial mobile phase.

-

Inject the sample onto the HPLC column.

-

Run a gradient elution program, starting with a lower concentration of acetonitrile and gradually increasing it.

-

Monitor the elution profile at a suitable wavelength (e.g., 205 nm).

-

Collect fractions corresponding to the retention time of this compound standards.

-

Combine the relevant fractions and evaporate to dryness.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the identification and quantification of this compound. Derivatization is typically required to increase the volatility of the compound.

Derivatization:

Brassinosteroids are often derivatized to form methaneboronate-trimethylsilyl (MB-TMS) ethers to improve their chromatographic properties.

Materials:

-

Purified this compound fraction

-

Pyridine

-

Methaneboronic acid

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

Procedure:

-

Dissolve the dried this compound fraction in pyridine.

-

Add methaneboronic acid and heat at 70°C for 30 minutes to form the methaneboronate derivative of the vicinal diols in the side chain.

-

Add BSTFA with 1% TMCS and heat at 70°C for 30 minutes to silylate the remaining hydroxyl groups.

-

The derivatized sample is then ready for GC-MS analysis.

GC-MS Conditions:

-

GC Column: A capillary column such as a DB-5ms is suitable.

-

Carrier Gas: Helium

-

Injection Mode: Splitless

-

Temperature Program: A temperature gradient from an initial temperature of around 150°C to a final temperature of 280-300°C is typically used.

-

MS Detection: Electron ionization (EI) with scanning in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for the structural elucidation of isolated compounds like this compound.

Sample Preparation:

-

Dissolve a purified and sufficient amount of this compound (typically >1 mg) in a deuterated solvent such as deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (CD₃OD).

NMR Experiments:

-

1D NMR:

-

¹H NMR: Provides information about the number, environment, and connectivity of protons.

-

¹³C NMR and DEPT (Distortionless Enhancement by Polarization Transfer): Provide information about the number and type of carbon atoms (CH₃, CH₂, CH, C).

-

-

2D NMR:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for assembling the carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule.

-

The combination of these NMR experiments allows for the unambiguous assignment of all proton and carbon signals and the complete determination of the structure and stereochemistry of this compound.[9]

Brassinosteroid Biosynthesis Pathway

This compound is a key intermediate in the late C-6 oxidation pathway of brassinosteroid biosynthesis, which leads to the production of the highly active brassinolide.

Conclusion

This compound remains a significant molecule of interest in the field of plant biology and natural product chemistry. This technical guide has provided a comprehensive overview of its discovery, occurrence, and methods for its isolation and characterization. The detailed experimental protocols and compiled quantitative data offer a valuable resource for researchers. The provided visualizations of the experimental workflow and biosynthetic pathway further aid in conceptualizing the processes involved in this compound research. Further studies to quantify this compound in a wider range of plant species and to explore its specific biological activities will continue to enhance our understanding of this important brassinosteroid.

References

- 1. researchgate.net [researchgate.net]

- 2. Brassinosteroids (BRs) Role in Plant Development and Coping with Different Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Brassinosteroids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of Endogenous Levels of Brassinosteroids and Related Genes in Grapevines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Brassinosteroids Improve Quality of Summer Tea (Camellia sinensis L.) by Balancing Biosynthesis of Polyphenols and Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Feedback Inhibition Might Dominate the Accumulation Pattern of BR in the New Shoots of Tea Plants (Camellia sinensis) [frontiersin.org]

- 8. Frontiers | Brassinosteroids Attenuate Moderate High Temperature-Caused Decline in Tea Quality by Enhancing Theanine Biosynthesis in Camellia sinensis L. [frontiersin.org]

- 9. researchgate.net [researchgate.net]

Typhasterol: A Natural Plant Growth Regulator - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Typhasterol is a naturally occurring brassinosteroid (BR), a class of polyhydroxylated steroidal phytohormones that play a crucial role in plant growth and development. As an intermediate in the biosynthesis of brassinolide (B613842), the most biologically active brassinosteroid, this compound itself exhibits significant plant growth-promoting activities. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, experimental protocols for its study, and its position within the broader context of plant hormone signaling. While extensive research has been conducted on brassinosteroids as a class, this guide will specifically collate and present information pertinent to this compound.

Physicochemical Properties of this compound

This compound is a C28 brassinosteroid with a chemical structure of (3α,5α,22R,23R)-3,22,23-trihydroxyergostan-6-one[1]. Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C28H48O4 | --INVALID-LINK-- |

| Molecular Weight | 448.7 g/mol | --INVALID-LINK-- |

| Melting Point | 227 - 230 °C | --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK-- |

| Synonyms | 2-Deoxycastasterone | --INVALID-LINK-- |

Role in Brassinosteroid Biosynthesis and Signaling

This compound is a key intermediate in the brassinosteroid biosynthetic pathway. It is synthesized from teasterone (B1253636) via 3-dehydroteasterone (B1255623) and is a direct precursor to castasterone (B119632), which is then converted to brassinolide[2][3]. There are two main pathways for brassinosteroid biosynthesis, the early and late C6-oxidation pathways, and this compound is a component of both.

Brassinosteroid Biosynthetic Pathway

The following diagram illustrates the position of this compound within the early C6-oxidation pathway of brassinosteroid biosynthesis.

Brassinosteroid Signaling Pathway

Upon perception at the cell surface by the receptor kinase BRI1 (BRASSINOSTEROID INSENSITIVE 1) and its co-receptor BAK1 (BRI1-ASSOCIATED RECEPTOR KINASE 1), brassinosteroids trigger a phosphorylation cascade that ultimately leads to the activation of transcription factors like BZR1 and BES1. These transcription factors regulate the expression of a multitude of genes involved in cell elongation, division, and differentiation[4][5].

Quantitative Data on Plant Growth Regulation

The biological activity of this compound is generally considered to be lower than that of brassinolide and castasterone but higher than that of teasterone[6]. The following tables provide a template for recording quantitative data from such bioassays.

Table 1: Rice Lamina Inclination Assay - Example Data Template

| This compound Concentration (M) | Lamina Inclination Angle (degrees) ± SD |

| 0 (Control) | |

| 10⁻¹⁰ | |

| 10⁻⁹ | |

| 10⁻⁸ | |

| 10⁻⁷ | |

| 10⁻⁶ |

Table 2: Arabidopsis Hypocotyl Elongation Assay - Example Data Template

| This compound Concentration (M) | Hypocotyl Length (mm) ± SD |

| 0 (Control) | |

| 10⁻¹⁰ | |

| 10⁻⁹ | |

| 10⁻⁸ | |

| 10⁻⁷ | |

| 10⁻⁶ |

Table 3: Arabidopsis Root Elongation Assay - Example Data Template

| This compound Concentration (M) | Primary Root Length (mm) ± SD |

| 0 (Control) | |

| 10⁻¹⁰ | |

| 10⁻⁹ | |

| 10⁻⁸ | |

| 10⁻⁷ | |

| 10⁻⁶ |

Experimental Protocols

Extraction and Purification of this compound from Typha latifolia Pollen

This protocol is adapted from methods used for the extraction of brassinosteroids from pollen sources.

Materials:

-

Dried Typha latifolia pollen

-

Methanol (B129727) (MeOH)

-

Chloroform (B151607) (CHCl₃)

-

n-Hexane

-

80% Aqueous Methanol

-

Silica (B1680970) gel for column chromatography

-

Reversed-phase C18 solid-phase extraction (SPE) cartridges

-

High-performance liquid chromatography (HPLC) system with a C18 column

Procedure:

-

Extraction:

-

Extract dried pollen (e.g., 1 kg) with methanol (3 x 5 L) at room temperature for 24 hours for each extraction.

-

Combine the methanol extracts and evaporate to dryness under reduced pressure.

-

-

Solvent Partitioning:

-

Partition the residue between n-hexane and 80% aqueous methanol. Discard the n-hexane phase.

-

Evaporate the methanol from the 80% methanol phase and then extract the aqueous residue with chloroform.

-

Dry the chloroform extract over anhydrous sodium sulfate (B86663) and evaporate to dryness.

-

-

Silica Gel Column Chromatography:

-

Dissolve the chloroform extract in a small amount of chloroform and apply to a silica gel column.

-

Elute the column with a stepwise gradient of methanol in chloroform (e.g., 0% to 20% methanol).

-

Collect fractions and monitor for brassinosteroid activity using a bioassay (e.g., rice lamina inclination assay).

-

-

Solid-Phase Extraction (SPE):

-

Pool the active fractions from the silica gel column and evaporate to dryness.

-

Dissolve the residue in a small volume of methanol and apply to a C18 SPE cartridge pre-conditioned with methanol and then water.

-

Wash the cartridge with water and then with a low percentage of methanol in water to remove polar impurities.

-

Elute the brassinosteroid fraction with a higher percentage of methanol or acetonitrile (B52724).

-

-

High-Performance Liquid Chromatography (HPLC):

-

Further purify the brassinosteroid fraction by reversed-phase HPLC on a C18 column.

-

Use a gradient of acetonitrile in water as the mobile phase.

-

Collect fractions and test for bioactivity to identify the peak corresponding to this compound.

-

Confirm the identity of the purified compound by GC-MS analysis.

-

Rice Lamina Inclination Assay

This bioassay is highly sensitive and specific for brassinosteroids[7][8].

Materials:

-

Rice seeds (e.g., Oryza sativa L. cv. 'Nihonbare')

-

Test solutions of this compound at various concentrations in a buffer (e.g., 2.5 mM potassium maleate, pH 5.6)

-

Petri dishes

-

Incubator set to 29-30°C in the dark

Procedure:

-

Seedling Preparation:

-

Sterilize rice seeds and germinate them on moist filter paper in the dark at 29-30°C for 4-5 days.

-

Select uniform seedlings with a second leaf of approximately 2-3 cm in length.

-

-

Excision of Leaf Segments:

-

Under a dim green safe light, excise segments consisting of the second leaf lamina (about 1 cm), the lamina joint, and the leaf sheath (about 1 cm).

-

-

Incubation:

-

Float the excised segments on distilled water for 24 hours in the dark to reduce the effects of endogenous hormones.

-

Transfer the segments to petri dishes containing the test solutions of this compound or a control solution.

-

Incubate the petri dishes in the dark at 29-30°C for 48-72 hours.

-

-

Measurement:

-

After incubation, measure the angle between the lamina and the sheath using a protractor.

-

Arabidopsis Hypocotyl Elongation Assay

This assay is commonly used to assess the effects of plant growth regulators on cell elongation.

Materials:

-

Arabidopsis thaliana seeds (e.g., ecotype Columbia-0)

-

Growth medium (e.g., half-strength Murashige and Skoog medium with 0.8% agar)

-

Test solutions of this compound at various concentrations incorporated into the growth medium

-

Growth chamber with controlled light and temperature

Procedure:

-

Seed Plating:

-

Surface-sterilize Arabidopsis seeds and sow them on plates containing the growth medium with different concentrations of this compound.

-

Include a control plate with no added this compound.

-

-

Stratification and Germination:

-

Cold-stratify the plates at 4°C for 2-4 days in the dark to synchronize germination.

-

Transfer the plates to a growth chamber under a defined light regime (e.g., continuous light or a long-day photoperiod) at a constant temperature (e.g., 22°C).

-

-

Measurement:

-

After a set period of growth (e.g., 5-7 days), carefully remove the seedlings from the agar.

-

Place the seedlings on a flat surface and capture a digital image.

-

Measure the length of the hypocotyls using image analysis software (e.g., ImageJ).

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the identification and quantification of brassinosteroids.

Materials:

-

Purified plant extract suspected to contain this compound

-

Derivatization reagents (e.g., methaneboronic acid followed by N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA))

-

GC-MS system equipped with a capillary column (e.g., DB-5)

Procedure:

-

Derivatization:

-

Evaporate the sample to dryness under a stream of nitrogen.

-

Add a solution of methaneboronic acid in pyridine (B92270) and heat to form the methaneboronate derivative.

-

Evaporate the solvent and then add MSTFA to trimethylsilylate any remaining free hydroxyl groups.

-

-

GC-MS Analysis:

-

Inject an aliquot of the derivatized sample into the GC-MS system.

-

Use a temperature program that allows for the separation of the brassinosteroid derivatives.

-

Acquire mass spectra in full scan or selected ion monitoring (SIM) mode.

-

-

Identification and Quantification:

-

Identify this compound by comparing its retention time and mass spectrum with that of an authentic standard.

-

For quantification, use a deuterated internal standard of this compound and generate a calibration curve.

-

Regulation of Gene Expression

Brassinosteroids, including this compound, regulate the expression of a large number of genes. These genes are involved in various cellular processes, including cell wall modification, cell division, and stress responses. The transcription factors BZR1 and BES1 are the primary mediators of this transcriptional regulation. Quantitative analysis of gene expression changes in response to this compound can be performed using techniques such as quantitative real-time PCR (qRT-PCR) or microarray analysis.

Table 4: Example of Genes Regulated by Brassinosteroids

| Gene | Function | Expected Regulation by this compound |

| DWF4 | Brassinosteroid biosynthesis | Down-regulated (feedback inhibition) |

| SAUR-AC1 | Cell expansion | Up-regulated |

| TCH4 | Xyloglucan endotransglucosylase/hydrolase (cell wall modification) | Up-regulated |

| CYCD3;1 | Cell cycle regulation | Up-regulated |

Conclusion

This compound, as a key intermediate in the brassinosteroid biosynthetic pathway, is a potent natural plant growth regulator. Understanding its synthesis, signaling, and physiological effects is crucial for developing novel strategies to enhance crop productivity and resilience. This technical guide provides a foundational resource for researchers, offering detailed protocols and a framework for the quantitative analysis of this compound's biological activity. Further research is needed to generate comprehensive quantitative data on the dose-response effects of this compound on various plant species and to fully elucidate the gene regulatory networks it controls.

References

- 1. researchgate.net [researchgate.net]

- 2. Rice Lamina Joint Inclination Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ethylene promotes hyponastic growth through interaction with ROTUNDIFOLIA3/CYP90C1 in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. upcommons.upc.edu [upcommons.upc.edu]

- 5. researchgate.net [researchgate.net]

- 6. scilit.com [scilit.com]

- 7. Protocol to Treat Seedlings with Brassinazole and Measure Hypocotyl Length in Arabidopsis thaliana [agris.fao.org]

- 8. Loss of Function of a Rice brassinosteroid insensitive1 Homolog Prevents Internode Elongation and Bending of the Lamina Joint - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthetic Pathway of Typhasterol from Campesterol: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biosynthetic pathway leading from the plant sterol campesterol (B1663852) to typhasterol, a key intermediate in the biosynthesis of brassinosteroids, a class of phytohormones with significant physiological roles in plant growth and development. This document details the enzymatic steps, presents quantitative data, outlines experimental protocols, and provides visual diagrams of the pathway and associated experimental workflows.

Introduction to the this compound Biosynthetic Pathway

This compound is a crucial precursor in the biosynthesis of brassinolide, the most biologically active brassinosteroid. The conversion of campesterol to this compound involves a series of oxidation and reduction reactions catalyzed by several key enzymes. This pathway is a critical area of study for understanding plant growth and for the development of novel plant growth regulators and herbicides. The primary pathway for this conversion is the late C-6 oxidation pathway, which is considered the main route in many plant species, including the model organism Arabidopsis thaliana.[1][2]

Key Enzymes and Intermediates

The biosynthesis of this compound from campesterol proceeds through several key enzymatic steps, primarily involving cytochrome P450 monooxygenases (CYPs) and a steroid 5α-reductase. The main enzymes and the intermediates they produce are outlined below.

DET2 (De-Etiolated 2)

-

Enzyme Class: Steroid 5α-reductase.

-

Function: DET2 is a key enzyme that catalyzes the reduction of the double bond at the C-5 position of the steroid B-ring. It converts campest-4-en-3-one (B1243875) to 5α-campestan-3-one, a critical step in the formation of campestanol (B1668247).[3] The det2 mutant in Arabidopsis exhibits a severe dwarf phenotype due to brassinosteroid deficiency.[3]

DWF4 (DWARF4) / CYP90B1

-

Enzyme Class: Cytochrome P450 monooxygenase.

-

Function: DWF4 is a C-22 hydroxylase that is considered a rate-limiting enzyme in brassinosteroid biosynthesis.[4][5] It catalyzes the 22α-hydroxylation of multiple intermediates. In the main pathway, it converts campestanol to 6-deoxocathasterone (B1256893). Kinetic studies have shown that DWF4 (CYP90B1) has a much higher catalytic efficiency for campesterol than for campestanol, suggesting that an early C-22 hydroxylation pathway may also be a significant route.[5][6]

CPD (Constitutive Photomorphogenesis and Dwarfism) / CYP90A1

-

Enzyme Class: Cytochrome P450 monooxygenase.

-

Function: Initially proposed as a C-23 hydroxylase, recent studies have demonstrated that CPD/CYP90A1 primarily functions as a C-3 oxidase.[7][8] It catalyzes the oxidation of early brassinosteroid intermediates. For the late C-6 oxidation pathway, other enzymes like CYP90C1 and CYP90D1 are responsible for the C-23 hydroxylation.

ROT3 (ROTUNDIFOLIA3) / CYP90C1 and CYP90D1

-

Enzyme Class: Cytochrome P450 monooxygenases.

-

Function: These enzymes act as functionally redundant C-23 hydroxylases. They catalyze the conversion of 6-deoxocathasterone to 6-deoxoteasterone.[7]

Unknown 3-oxo Reductase

-

Function: An as-yet-uncharacterized reductase is responsible for the conversion of 3-dehydro-6-deoxoteasterone (B1256874) to 6-deoxothis compound (B1256803).

BR6ox (BRASSINOSTEROID-6-OXIDASE) / CYP85A1

-

Enzyme Class: Cytochrome P450 monooxygenase.

-

Function: BR6ox catalyzes the C-6 oxidation of several 6-deoxo-brassinosteroids. In the final step leading to this compound in this branch of the pathway, it converts 6-deoxothis compound to this compound.[9][10] This enzyme exhibits broad substrate specificity.[9][10]

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes and the endogenous levels of the intermediates in the biosynthetic pathway from campesterol to this compound in Arabidopsis thaliana.

Enzyme Kinetic Parameters

| Enzyme | Substrate | Km (µM) | Vmax (pmol/min/pmol P450) | kcat (min⁻¹) | kcat/Km (min⁻¹µM⁻¹) | Reference |

| CYP90B1 (DWF4) | Campesterol | 1.9 | - | 1.3 | 0.68 | [6] |

| Campestanol | 130 | - | 0.27 | 0.0021 | [6] | |

| CYP90C1 | 22-OHCR | 19.4 | - | 0.11 | 0.0057 | [7] |

| 6-deoxoCT | 1.13 | - | 0.004 | 0.0035 | [7] | |

| CYP90D1 | 22-OHCR | 21.6 | - | 0.02 | 0.0009 | [7] |

| 6-deoxoCT | 1.8 | - | 0.004 | 0.0022 | [7] |

Note: Comprehensive kinetic data for all enzymes in the pathway is not consistently available in the literature. The provided data is based on available research.

Endogenous Levels of Brassinosteroid Intermediates in Arabidopsis thaliana

| Intermediate | Concentration (ng/g fresh weight) | Reference |

| Campesterol | ~3000 | [1] |

| Campestanol | ~100 | [1] |

| 6-Deoxocathasterone | ~0.5 | [1] |

| 6-Deoxoteasterone | ~0.02 | [1] |

| 6-Deoxothis compound | ~0.2 | [1] |

| This compound | ~0.015 | [1] |

Note: These values are approximate and can vary depending on the plant's developmental stage, tissue type, and growth conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the this compound biosynthetic pathway.

Heterologous Expression and Purification of Brassinosteroid Biosynthetic Enzymes

Objective: To produce and purify recombinant enzymes for in vitro assays. This protocol is a general guideline adaptable for enzymes like DWF4, CPD, and BR6ox, typically expressed in E. coli or insect cell systems.

Materials:

-

Expression vector (e.g., pGEX, pET, or baculovirus transfer vector) containing the cDNA of the target enzyme.

-

Competent E. coli cells (e.g., BL21(DE3)) or insect cells (e.g., Sf9) and baculovirus expression system.

-

LB medium or insect cell culture medium.

-

Inducer (e.g., IPTG for E. coli).

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM PMSF, protease inhibitor cocktail).

-

Affinity chromatography resin (e.g., Ni-NTA agarose (B213101) for His-tagged proteins or Glutathione (B108866) Sepharose for GST-tagged proteins).

-

Wash buffer (Lysis buffer with a low concentration of imidazole, e.g., 20 mM).

-

Elution buffer (Lysis buffer with a high concentration of imidazole, e.g., 250 mM, or reduced glutathione for GST-tags).

Protocol:

-

Transformation/Transfection: Transform the expression vector into competent E. coli cells or transfect insect cells with the recombinant baculovirus.

-

Culture Growth and Induction:

-

For E. coli, grow a starter culture overnight and then inoculate a larger volume of LB medium. Grow the culture at 37°C until the OD600 reaches 0.6-0.8. Induce protein expression with IPTG (e.g., 0.1-1 mM) and continue to grow at a lower temperature (e.g., 18-25°C) for several hours to overnight.

-

For insect cells, infect the cell culture with the recombinant baculovirus and incubate for 48-72 hours.

-

-

Cell Harvest: Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).

-

Cell Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice or by using a French press.

-

Clarification: Centrifuge the lysate at high speed (e.g., 15,000 x g for 30 minutes at 4°C) to pellet cell debris. For membrane-bound proteins like CYPs, the protein of interest may be in the membrane fraction, which can be isolated by ultracentrifugation.

-

Affinity Chromatography:

-

Incubate the clarified supernatant (or solubilized membrane fraction) with the appropriate affinity resin for 1-2 hours at 4°C with gentle agitation.

-

Load the mixture onto a chromatography column.

-

Wash the resin with several column volumes of wash buffer to remove non-specifically bound proteins.

-

Elute the target protein with elution buffer.

-

-

Protein Analysis: Analyze the purified protein by SDS-PAGE to confirm its size and purity. Determine the protein concentration using a method like the Bradford assay.

In Vitro Enzyme Assay for Cytochrome P450s (e.g., DWF4, BR6ox)

Objective: To determine the enzymatic activity and substrate specificity of the purified P450 enzymes.

Materials:

-

Purified recombinant P450 enzyme.

-

NADPH-cytochrome P450 reductase (can be co-expressed or added exogenously).

-

Reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.25).

-

Substrate (e.g., campestanol for DWF4, 6-deoxothis compound for BR6ox) dissolved in a suitable solvent (e.g., DMSO).

-

NADPH.

-

Stopping solution (e.g., ethyl acetate).

-

Internal standard for quantification.

Protocol:

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, purified P450 enzyme, and NADPH-cytochrome P450 reductase.

-

Pre-incubation: Pre-incubate the mixture at the desired reaction temperature (e.g., 30°C) for 5 minutes.

-

Initiate Reaction: Add the substrate to the reaction mixture to initiate the reaction.

-

Incubation: Incubate the reaction for a specific time (e.g., 30-60 minutes) at the reaction temperature with gentle shaking.

-

Stop Reaction: Stop the reaction by adding an equal volume of a stopping solution like ethyl acetate.

-

Extraction: Add an internal standard and vortex the mixture vigorously. Centrifuge to separate the phases and collect the organic (upper) phase. Repeat the extraction.

-

Analysis: Evaporate the pooled organic phases to dryness under a stream of nitrogen. Derivatize the residue if necessary and analyze the products by GC-MS or LC-MS/MS for identification and quantification.

Extraction and Quantification of Endogenous Brassinosteroids

Objective: To extract and measure the levels of this compound and its precursors from plant tissues.

Materials:

-

Plant tissue (e.g., Arabidopsis seedlings).

-

Extraction solvent (e.g., 80% methanol (B129727) or acetonitrile).

-

Internal standards (deuterium-labeled analogs of the target brassinosteroids).

-

Solid-phase extraction (SPE) cartridges (e.g., C18 and silica).

-

Solvents for SPE (e.g., methanol, water, hexane, ethyl acetate).

-

Derivatization agent (if using GC-MS, e.g., methaneboronic acid).

-

GC-MS or LC-MS/MS system.

Protocol:

-

Homogenization: Homogenize fresh or frozen plant tissue in the extraction solvent containing the internal standards.

-

Extraction: Incubate the homogenate at 4°C with shaking for several hours.

-

Clarification: Centrifuge the extract to pellet the solid debris. Collect the supernatant.

-

Solid-Phase Extraction (SPE):

-

Pass the supernatant through a conditioned C18 SPE cartridge to remove polar impurities. Elute the brassinosteroids with a more non-polar solvent (e.g., 80% methanol).

-

Further purify the eluate using a silica (B1680970) SPE cartridge with a step-wise gradient of a solvent system like hexane:ethyl acetate.

-

-

Derivatization (for GC-MS): Evaporate the purified fraction to dryness and derivatize the brassinosteroids to improve their volatility and chromatographic properties.

-

Analysis: Analyze the sample using GC-MS or LC-MS/MS. Identify the compounds based on their retention times and mass spectra compared to authentic standards. Quantify the compounds based on the peak area ratio of the endogenous compound to its corresponding internal standard.

Visualization of Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the biosynthetic pathway of this compound from campesterol and a general experimental workflow for studying this pathway.

Caption: Biosynthetic pathway of this compound from Campesterol.

Caption: Experimental workflow for studying the this compound pathway.

Conclusion

The biosynthesis of this compound from campesterol is a well-defined pathway involving a series of enzymatic reactions critical for plant growth and development. This guide has provided a detailed overview of the key enzymes, quantitative data, experimental protocols, and visual representations of this pathway. Further research is needed to fully characterize all the enzymes involved, particularly the reductases and oxidases that are currently unknown, and to obtain a complete set of kinetic parameters. A deeper understanding of this pathway will undoubtedly contribute to the development of innovative strategies for crop improvement and plant growth regulation.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Recent advances in brassinosteroid biosynthetic pathway: insight into novel brassinosteroid shortcut pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Arabidopsis CYP90B1 catalyses the early C-22 hydroxylation of C27, C28 and C29 sterols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mpipz.mpg.de [mpipz.mpg.de]

- 8. Brassinosteroid-6-Oxidases from Arabidopsis and Tomato Catalyze Multiple C-6 Oxidations in Brassinosteroid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

A Technical Guide to Endogenous Typhasterol Levels in Plants for Researchers and Drug Development Professionals

December 19, 2025

Introduction

Typhasterol, a key intermediate in the biosynthesis of brassinosteroids (BRs), plays a pivotal role in plant growth and development. As a C28-brassinosteroid, it is situated within the early C-6 oxidation pathway, leading to the production of the highly active brassinolide. Understanding the endogenous concentrations of this compound across different plant species and tissues is crucial for researchers in plant biology and professionals in drug development who may target these pathways. This technical guide provides a comprehensive overview of the current knowledge on endogenous this compound levels, detailed experimental protocols for its quantification, and a visual representation of its associated biochemical pathways.

Data Presentation: Endogenous this compound Levels

The quantification of endogenous brassinosteroids, including this compound, is challenging due to their extremely low concentrations in plant tissues. However, advances in analytical techniques have enabled the determination of their levels in various plant species. The following table summarizes the available quantitative data for this compound. It is important to note that direct comparisons between studies can be complex due to variations in extraction methods, analytical platforms (GC-MS vs. LC-MS/MS), and the plant material's developmental stage and growth conditions.

| Plant Species | Tissue/Organ | Endogenous this compound Level | Method of Analysis | Reference(s) |

| Oryza sativa (Rice) | Shoots (4-week-old) | Present (quantitative data not specified in abstract) | GC-MS | [1] |

| Transgenic lines (overexpressing sterol C-22 hydroxylase) | Levels of this compound were manipulated and analyzed | Not Specified | [2] | |

| Vitis vinifera (Grapevine) | Mature Seeds | 15.74 pmol/g DW (maximum) | UHPLC-MS/MS | [3] |

| Other tissues | Present (quantified in 20 different tissues) | UHPLC-MS/MS | [3] | |

| Pisum sativum (Pea) | Immature Seeds | Present (at very low levels) | Not Specified | |

| Shoots | Present (at very low levels) | Not Specified | ||

| Arabidopsis thaliana | Shoots | Identified | GC-MS | [4] |

| Seeds and Siliques | Identified | GC-MS or GC-selected ion monitoring | ||

| Catharanthus roseus | Cultured Cells | Cathasterone (precursor) level: 2-4 ng/g FW | GC-MS | |

| Brassica juncea | Plants under Arsenic Stress | Induced synthesis observed | GC-MS |

Note: FW = Fresh Weight; DW = Dry Weight. The presence of this compound has also been confirmed in the pollen of Lilium elegans and in the liverwort Marchantia polymorpha through feeding experiments, though specific endogenous concentrations were not reported.

Experimental Protocols

Accurate quantification of this compound requires meticulous sample preparation and sensitive analytical instrumentation. The following sections detail generalized protocols for the extraction, purification, and analysis of this compound from plant tissues based on commonly employed methodologies.

Extraction and Purification of Brassinosteroids

This protocol is a composite of established methods for brassinosteroid extraction and purification, suitable for subsequent analysis by GC-MS or LC-MS/MS.

Materials:

-

Fresh or lyophilized plant tissue

-

Liquid nitrogen

-

80% (v/v) Methanol (B129727)

-

Deuterium-labeled internal standards (e.g., [²H₆]this compound)

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

-

Solvents for SPE: methanol, water, n-hexane

-

Centrifuge

-

Rotary evaporator or vacuum concentrator

Procedure:

-

Homogenization: Freeze the plant tissue (typically 1-10 g fresh weight or 0.1-1 g dry weight) in liquid nitrogen and grind to a fine powder using a mortar and pestle or a mechanical grinder.

-

Extraction: Transfer the powdered tissue to a suitable container and add cold 80% methanol (e.g., 10 mL per gram of fresh weight). Add a known amount of deuterium-labeled internal standard to allow for quantification and to account for sample loss during preparation.

-

Incubation: Stir or shake the mixture overnight at 4°C in the dark to ensure complete extraction.

-

Centrifugation: Centrifuge the extract at high speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet the solid plant material.

-

Supernatant Collection: Carefully collect the supernatant. Repeat the extraction process on the pellet with fresh 80% methanol, and combine the supernatants.

-

Concentration: Evaporate the methanol from the combined supernatants under reduced pressure using a rotary evaporator or a vacuum concentrator.

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge by washing with methanol followed by water.

-

Load the aqueous extract onto the conditioned cartridge.

-

Wash the cartridge with water to remove polar impurities.

-

Elute the brassinosteroids with methanol or acetonitrile (B52724).

-

-

Further Purification (Optional): For complex matrices, an additional purification step using a different SPE sorbent or HPLC fractionation may be necessary.

-

Final Preparation: Evaporate the eluate to dryness under a stream of nitrogen gas. The dried residue is now ready for derivatization (for GC-MS) or reconstitution in a suitable solvent for LC-MS/MS analysis.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a classic and robust method for brassinosteroid analysis, which typically requires derivatization to increase the volatility of the analytes.

Materials:

-

Dried brassinosteroid extract

-

Derivatization reagents (e.g., Methaneboronic acid followed by N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) for bismethaneboronate-trimethylsilyl ether derivatives)

-

GC-MS system equipped with a suitable capillary column (e.g., HP-5ms)

Procedure:

-

Derivatization:

-

To the dried extract, add pyridine and a solution of methaneboronic acid in pyridine. Heat at 80°C for 30 minutes to form methaneboronates of the vicinal diols.

-

Evaporate the pyridine and add MSTFA to silylate the remaining hydroxyl groups. Heat at 80°C for 30 minutes.

-

-

GC-MS Analysis:

-

Injection: Inject an aliquot of the derivatized sample into the GC-MS system.

-

Gas Chromatography: Use a temperature program to separate the derivatized brassinosteroids. A typical program might start at a low temperature (e.g., 80°C) and ramp up to a high temperature (e.g., 320°C).

-

Mass Spectrometry: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for high sensitivity and selectivity. Monitor characteristic ions for this compound and its corresponding internal standard. For example, the molecular ion and specific fragment ions of the derivatized compounds would be selected.

-

-

Quantification: The amount of endogenous this compound is calculated by comparing the peak area of the analyte to that of the known amount of the added internal standard.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the analysis of brassinosteroids, often without the need for derivatization.

Materials:

-

Dried brassinosteroid extract

-

Mobile phase solvents (e.g., acetonitrile, methanol, water with formic acid or ammonium (B1175870) acetate)

-

LC-MS/MS system with an electrospray ionization (ESI) source and a triple quadrupole or high-resolution mass analyzer

Procedure:

-

Sample Reconstitution: Reconstitute the dried extract in a small volume of the initial mobile phase (e.g., 50% methanol in water).

-

LC Separation:

-

Inject the sample onto a reverse-phase C18 column.

-

Use a gradient elution to separate the brassinosteroids. A typical gradient would involve increasing the proportion of the organic solvent (e.g., acetonitrile or methanol) over time.

-

-

MS/MS Detection:

-

Operate the mass spectrometer in positive ESI mode.

-

Use Multiple Reaction Monitoring (MRM) for quantification. This involves selecting the precursor ion of this compound in the first quadrupole, fragmenting it in the collision cell, and monitoring a specific product ion in the third quadrupole.

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound and its labeled internal standard need to be optimized for the specific instrument used.

-

-

Quantification: Similar to GC-MS, the endogenous concentration is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Mandatory Visualization: Signaling and Biosynthetic Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways involving this compound.

Brassinosteroid Biosynthesis Pathway (Early C-6 Oxidation)

Caption: Early C-6 oxidation pathway of brassinosteroid biosynthesis leading to this compound.

Brassinosteroid Signaling Pathway

Caption: Simplified brassinosteroid signaling cascade from perception to gene regulation.

Conclusion

This compound is a vital component of the brassinosteroid biosynthetic network, and its endogenous levels are tightly regulated to ensure proper plant growth and development. This guide provides a foundational understanding of this compound concentrations in various plant species, detailed protocols for its quantification, and a visual representation of its metabolic and signaling context. For researchers in academia and industry, this information is critical for designing experiments aimed at understanding or manipulating plant growth and for the potential development of novel agrochemicals or pharmaceuticals that target the brassinosteroid pathway. Further research is needed to expand the quantitative data on this compound across a broader range of plant species and developmental stages to create a more complete picture of its physiological roles.

References

Physiological Effects of Typhasterol on Plant Development: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides an in-depth technical overview of Typhasterol, a key brassinosteroid intermediate, and its physiological effects on plant growth, development, and stress response. It covers its role in biosynthetic and signaling pathways, presents quantitative data on its activity, and details relevant experimental protocols.

Introduction to this compound

This compound (TY) is a polyhydroxylated steroidal phytohormone belonging to the brassinosteroid (BR) class.[1] Brassinosteroids are essential for a vast array of physiological processes in plants, including cell division, elongation, and differentiation throughout the plant's life cycle.[2][3] this compound is a critical intermediate in the biosynthesis of the most biologically active brassinosteroids, such as Castasterone (CS) and Brassinolide (BL).[4][5] It is found in various plant organs, including leaves, stems, roots, flowers, and seeds.[2][6] Understanding the specific role of this compound provides insight into the regulation of plant growth and the development of strategies to enhance crop resilience and yield.

Biosynthesis and Signaling Pathways

Brassinosteroid Biosynthesis: The Role of this compound

This compound is synthesized via the late C-6 oxidation pathway of brassinosteroid biosynthesis, which is a prominent route in many plants.[4] This pathway involves a series of enzymatic conversions starting from campesterol. A key sequence in this pathway is the conversion of Teasterone (TE) to this compound (TY), which is then oxidized to form Castasterone (CS).[7] In some species, this conversion from Teasterone to this compound is a two-step reaction involving the intermediate 3-Dehydroteasterone.[7] Castasterone is the direct precursor to Brassinolide (BL), the most potent brassinosteroid.[4]

Brassinosteroid Signal Transduction

The brassinosteroid signaling cascade is initiated at the cell surface and culminates in the regulation of gene expression within the nucleus.[8] BRs, including this compound and its derivatives, bind to the extracellular domain of the receptor kinase BRASSINOSTEROID INSENSITIVE 1 (BRI1).[9] This binding event promotes the association of BRI1 with its co-receptor, BRI1-ASSOCIATED KINASE 1 (BAK1), leading to a series of transphosphorylation events that activate the receptor complex.[10]

The activated BRI1 complex phosphorylates and activates downstream signaling components, which leads to the inactivation of the BRASSINOSTEROID INSENSITIVE 2 (BIN2) kinase, a negative regulator of the pathway.[10] When active, BIN2 phosphorylates and marks the key transcription factors BRASSINAZOLE-RESISTANT 1 (BZR1) and BRI1-EMS-SUPPRESSOR 1 (BES1) for degradation.[11] The BR-induced inactivation of BIN2 allows unphosphorylated BZR1 and BES1 to accumulate in the nucleus, where they bind to the promoters of BR-responsive genes to modulate their expression, thereby controlling various aspects of plant growth and development.[8][11]

Physiological Effects on Plant Development

This compound, as a key brassinosteroid, is integral to numerous developmental processes:

-

Cell Elongation and Division: BRs are potent promoters of cell expansion and division.[2] They are involved in hypocotyl elongation, root growth, and the expansion of leaf cells.[2][3] BRs achieve this in part by regulating genes associated with cell wall modification, such as expansins.[12]

-

Root and Shoot Growth: The effect of BRs on root growth is concentration-dependent; while they are essential for overall development, high exogenous concentrations can inhibit primary root elongation.[13] In shoots, they promote stem elongation and influence plant architecture, including leaf angle and size.[2][3]

-

Reproductive Development: BRs play a vital role in pollen development, pollen tube growth, and fertility.[2] BR-deficient mutants often exhibit reduced male fertility and altered flowering times.[2][14]

-

Stress Tolerance: Exogenous application of BRs has been shown to enhance plant tolerance to a wide range of abiotic stresses, including drought, salinity, cold, and heat.[15][16] They achieve this by modulating antioxidant enzyme activity, regulating stress-responsive genes, and interacting with other hormone pathways like abscisic acid (ABA).[15][17]

Quantitative Analysis of this compound Activity

The biological activity of different brassinosteroids varies. While this compound is a crucial intermediate, it generally shows lower activity than the end-product, Brassinolide. Quantitative data from bioassays and mutant analysis help to contextualize its physiological relevance.

| Parameter | Plant/System | Observation | Reference |

| Relative Bioactivity | Rice Lamina Inclination Assay | This compound activity is approximately one-tenth of that shown by Brassinolide. | [5] |

| Endogenous Levels | Pea (Pisum sativum) lkb mutant | Levels of this compound were reduced to 15% of wild-type levels. | [18] |

| Endogenous Levels | Pea (Pisum sativum) lkb mutant | Levels of Castasterone (downstream of TY) were reduced to 23% of wild-type levels. | [18] |

| Growth Rescue | Pea (Pisum sativum) lkb mutant | Exogenous application of 1 µg of this compound rescued the dwarf phenotype, increasing internode elongation. | [18] |

| Identification | Arabidopsis thaliana | Identified as a naturally occurring brassinosteroid in shoots, seeds, and siliques. | [6] |

Key Experimental Protocols

Investigating the effects of this compound often involves bioassays that measure specific physiological responses.

Protocol: Rice Lamina Inclination Assay

This is a classic and highly sensitive bioassay for measuring brassinosteroid activity.[5][19]

Objective: To quantify the biological activity of this compound by measuring the induced bending angle between the lamina (leaf blade) and the sheath of rice seedlings.

Methodology:

-

Seed Sterilization and Germination: Sterilize rice seeds (e.g., Oryza sativa L. cv. Koshihikari) with a 2% sodium hypochlorite (B82951) solution for 30 minutes, wash thoroughly with sterile water, and germinate on moist filter paper in darkness at 28-30°C for 5-7 days.

-

Segment Excision: From etiolated seedlings, excise segments containing the second leaf lamina joint. The segment should include approximately 2 cm of the lamina and 2 cm of the sheath.

-

Incubation: Float the excised segments in a solution containing the test compound (this compound) at various concentrations (e.g., 10⁻³ to 1 µM) dissolved in a buffer (e.g., 2.5 mM MES buffer, pH 6.5). Include a solvent control (e.g., ethanol) and a positive control (e.g., Brassinolide).

-

Growth Conditions: Incubate the segments in darkness at 28-30°C for 48-72 hours.

-

Measurement: After incubation, measure the angle formed between the lamina and the sheath. The increase in this angle is proportional to the concentration of the active brassinosteroid.

-

Data Analysis: Plot the dose-response curve (angle vs. concentration) to determine the concentration required for a half-maximal response.

Protocol: Arabidopsis Root Growth Inhibition Assay

Objective: To assess the effect of this compound on primary root elongation in a model plant system.

Methodology:

-

Seed Sterilization: Surface-sterilize Arabidopsis thaliana (e.g., Col-0) seeds using 70% ethanol (B145695) for 1 minute, followed by 20% bleach with 0.1% Triton X-100 for 10 minutes, and rinse 4-5 times with sterile water.

-

Plating: Plate seeds on solid Murashige and Skoog (MS) medium (0.5X MS salts, 1% sucrose, 0.8% agar, pH 5.7) in square Petri dishes.

-

Stratification and Germination: Store the plates at 4°C in the dark for 2-3 days (stratification) to synchronize germination. Then, transfer the plates to a growth chamber and orient them vertically under a long-day photoperiod (16h light / 8h dark) at 22°C.

-

Transfer to Treatment Plates: After 4-5 days, when seedlings have a visible primary root, carefully transfer them to new MS plates containing a range of this compound concentrations (e.g., 0, 1, 10, 100 nM).

-

Growth and Measurement: Grow the seedlings for an additional 5-7 days. Mark the position of the root tip at the time of transfer. After the growth period, scan the plates and measure the length of new root growth from the mark to the new root tip using image analysis software (e.g., ImageJ).

-

Data Analysis: Calculate the percentage of root growth inhibition relative to the untreated control for each concentration.

Conclusion and Future Directions

This compound is a fundamentally important molecule in plant physiology, acting as a key precursor in the biosynthesis of highly active brassinosteroids and possessing intrinsic biological activity. Its role extends across the entire plant life cycle, from germination to reproduction and senescence, and is critical for mediating responses to environmental stress.

Future research should focus on elucidating the specific roles of this compound versus its downstream products, Castasterone and Brassinolide. Investigating the substrate specificity of the enzymes in the BR biosynthetic pathway could reveal regulatory control points. Furthermore, exploring the potential of modulating this compound levels through genetic engineering or exogenous application represents a promising avenue for developing crops with enhanced growth characteristics and superior stress tolerance, directly addressing the needs of a changing agricultural landscape.

References

- 1. This compound | C28H48O4 | CID 13475120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Brassinosteroids (BRs) Role in Plant Development and Coping with Different Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Comprehensive Overview of the Brassinosteroid Biosynthesis Pathways: Substrates, Products, Inhibitors, and Connections - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Five Known Brassinosteroid Analogs from Hyodeoxycholic Acid and Their Activities as Plant-Growth Regulators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Brassinosteroids in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Brassinosteroid signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Gene expression and functional analyses in brassinosteroid‐mediated stress tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Brassinosteroids control AtEXPA5 gene expression in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Brassinosteroids regulate root growth by controlling reactive oxygen species homeostasis and dual effect on ethylene synthesis in Arabidopsis | PLOS Genetics [journals.plos.org]

- 14. Frontiers | Transcriptome and functional analysis revealed the intervention of brassinosteroid in regulation of cold induced early flowering in tobacco [frontiersin.org]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. Brassinosteroid Signaling Pathways: Insights into Plant Responses under Abiotic Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Brassinosteroid/Sterol Synthesis and Plant Growth as Affected by lka and lkb Mutations of Pea - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

The Role of Typhasterol in the Brassinosteroid Signaling Pathway: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Brassinosteroids (BRs) are a class of polyhydroxylated steroid hormones that are indispensable for the normal growth and development of plants. They regulate a multitude of physiological processes, including cell elongation, division, photomorphogenesis, and stress responses. The intricate network of BR biosynthesis and signaling has been a subject of intense research, leading to the identification of numerous intermediates and regulatory components. Among these, Typhasterol (TY) emerges as a crucial intermediate, positioned at a key metabolic juncture. This technical guide provides an in-depth exploration of this compound's role, focusing on its position in the BR biosynthetic pathway, its conversion to more active BRs, and its subsequent impact on the canonical signaling cascade. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for professionals in the field.

Introduction to this compound

This compound (TY), chemically defined as (3α,5α,22R,23R)-3,22,23-trihydroxyergostan-6-one, is a C28-brassinosteroid.[1][2] It is a key endogenous brassinosteroid found across various plant species.[3] While possessing some intrinsic biological activity, its primary significance lies in its role as the immediate precursor to Castasterone (CS), a highly active brassinosteroid that is just one enzymatic step away from Brassinolide (BL), the most potent form.[4][5] Understanding the synthesis and metabolism of this compound is therefore critical to comprehending the regulation of active BR levels within the plant.

This compound in the Brassinosteroid Biosynthetic Pathway

The biosynthesis of brassinosteroids is a complex web of reactions branching from the sterol pathway. Two major routes converge to produce the most active BRs: the early and late C-6 oxidation pathways.[6][7][8] this compound is a prominent member of the early C-6 oxidation pathway.